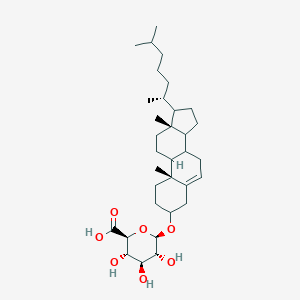

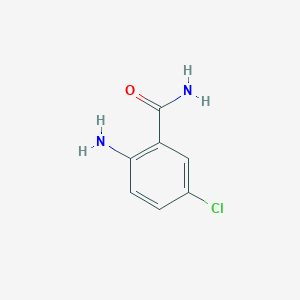

![molecular formula C20H12 B107138 Benzo[a]pyrène-d12 CAS No. 63466-71-7](/img/structure/B107138.png)

Benzo[a]pyrène-d12

Vue d'ensemble

Description

Benzo[a]pyrene-d12 (BaP-d12) is a polycyclic aromatic hydrocarbon (PAH) that is widely used in scientific research for its unique properties. It is a stable, non-radioactive analog of benzo[a]pyrene (BaP), a naturally occurring PAH found in coal tar, cigarette smoke, and other combustion sources. BaP-d12 is one of the most studied PAHs due to its ability to bind to the AhR (aryl hydrocarbon receptor), a transcription factor that is involved in numerous biological processes. BaP-d12 has been used to investigate the effects of BaP on the environment, and its potential health risks.

Applications De Recherche Scientifique

Surveillance environnementale

Le Benzo[a]pyrène-d12 sert d'étalon interne dans la quantification du benzo[a]pyrène dans les échantillons environnementaux. Son utilisation est cruciale dans la surveillance de la qualité de l'air et de l'eau, où une mesure précise des polluants est nécessaire pour évaluer les risques pour la santé environnementale .

Analyse de la sécurité alimentaire

En matière de sécurité alimentaire, le this compound est utilisé pour mesurer les niveaux de benzo[a]pyrène dans les produits alimentaires, en particulier ceux exposés à la fumée ou aux procédés de cuisson à haute température. Cela permet de garantir que les produits alimentaires respectent les normes de sécurité et ne présentent pas de risque cancérigène pour les consommateurs .

Études toxicologiques

Les chercheurs utilisent le this compound dans des études toxicologiques pour comprendre les voies métaboliques et les effets sur la santé de l'exposition au benzo[a]pyrène. Il aide à élucider les mécanismes d'action et les risques potentiels associés à ce composé .

Pharmacocinétique

En pharmacologie, le this compound est utilisé pour étudier l'absorption, la distribution, le métabolisme et l'excrétion (ADME) du benzo[a]pyrène. Il fournit des informations sur la manière dont le composé interagit avec les systèmes biologiques et ses effets thérapeutiques ou indésirables potentiels .

Recherche chimique

Le this compound est utilisé en recherche chimique pour étudier le comportement des hydrocarbures aromatiques polycycliques dans diverses conditions. Il aide à comprendre les propriétés chimiques et la réactivité de ces composés, ce qui est essentiel pour développer de nouveaux matériaux et procédés chimiques .

Sciences forensiques

Dans les applications forensiques, le this compound peut être utilisé pour suivre la présence de benzo[a]pyrène dans des échantillons provenant de scènes d'incendie ou d'autres incidents où une combustion s'est produite. Il aide à l'enquête sur les crimes environnementaux et aux évaluations de l'exposition .

Recherche en biotechnologie

Le composé est également un outil important dans la recherche en biotechnologie, où il est utilisé pour étudier l'impact des contaminants environnementaux sur les organismes vivants et pour développer des stratégies de biorémediation pour la détoxification des sites pollués .

Développement des normes analytiques

Enfin, le this compound est crucial dans le développement des normes analytiques. Il garantit l'exactitude et la précision des méthodes analytiques utilisées dans diverses disciplines scientifiques, de la science environnementale à la pharmacologie .

Mécanisme D'action

Target of Action

Benzo[a]pyrene-d12, an isotope-labeled analog of the polycyclic aromatic hydrocarbon benzo[a]pyrene , primarily targets the DNA in cells . The compound’s diol epoxide metabolites, more commonly known as BPDE, react with and bind to DNA, resulting in mutations . This interaction with DNA is a key factor in its carcinogenic effects .

Mode of Action

The mode of action of Benzo[a]pyrene-d12 involves its interaction with DNA. Its diol epoxide metabolites, BPDE, bind covalently to DNA, leading to the formation of DNA adducts . These adducts can cause DNA mutations, which can lead to the development of cancer .

Biochemical Pathways

Benzo[a]pyrene-d12 affects several biochemical pathways. It influences cellular processes via intricate interactions . The compound’s effects on the transcriptome are complex and multifaceted . Key genes such as CYP1B1 and ASB2 are consistently upregulated in response to exposure . The affected pathways include xenobiotic metabolism, oxidative stress responses, cell cycle regulation, and survival signaling .

Pharmacokinetics

Upon absorption, Benzo[a]pyrene-d12 is quickly absorbed by the intestines and mainly concentrates on body fat and fatty tissues . The compound exhibits a fast elimination rate, with a half-life in the blood of less than 5 minutes and a half-life in the liver of 10 minutes .

Result of Action

The primary result of Benzo[a]pyrene-d12’s action is the induction of DNA mutations, which can lead to the development of cancer . The compound’s interaction with DNA and the subsequent formation of DNA adducts can cause DNA damage and alter gene expression profiles . This can lead to cytotoxicity, proliferation of tumor cells, and alteration of gene expression .

Action Environment

The action of Benzo[a]pyrene-d12 can be influenced by various environmental factors. The compound is a result of incomplete combustion of organic matter and can be found in various environmental sources such as coal tar, tobacco smoke, and charbroiled food . These environmental sources can influence the compound’s action, efficacy, and stability. If released to water, it will adsorb very strongly to sediments and particulate matter .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Benzo[a]pyrene-d12 interacts with various enzymes and proteins in biochemical reactions. The phase I biotransformation enzymes, CYP1A1 and 1B1, show Benzo[a]pyrene-d12 concentration-dependent expression . Phase II enzymes do not exhibit any marked variation .

Cellular Effects

Benzo[a]pyrene-d12 has significant effects on various types of cells and cellular processes. For instance, it has been observed to cause a concentration-dependent decrease in cell growth, cytotoxicity, and modulation of the cell cycle in HT-29 colon cancer cells .

Molecular Mechanism

At the molecular level, Benzo[a]pyrene-d12 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Elevated concentrations of Benzo[a]pyrene-d12 metabolites contribute to the formation of DNA lesions and stable DNA adducts .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, Benzo[a]pyrene-d12 shows changes in its effects. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Benzo[a]pyrene-d12 vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Benzo[a]pyrene-d12 is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

Benzo[a]pyrene-d12 is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

1,2,3,4,5,6,7,8,9,10,11,12-dodecadeuteriobenzo[a]pyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12/c1-2-7-17-15(4-1)12-16-9-8-13-5-3-6-14-10-11-18(17)20(16)19(13)14/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMMWHPNWAFZXNH-AQZSQYOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C4C(=CC=C5)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C3=C4C(=C(C2=C1[2H])[2H])C(=C(C5=C4C(=C(C(=C5[2H])[2H])[2H])C(=C3[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00894062 | |

| Record name | benzo[a]pyrene-d12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00894062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63466-71-7 | |

| Record name | 63466-71-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

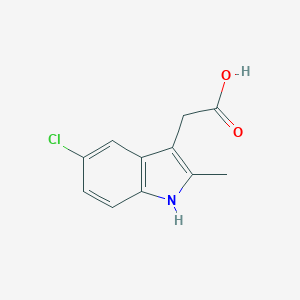

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Benzo[a]pyrene-d12 and why is it used in research?

A1: Benzo[a]pyrene-d12 is a deuterated form of Benzo[a]pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. The "d12" designation indicates that 12 hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This isotopic substitution doesn't significantly alter the chemical behavior of Benzo[a]pyrene but makes it readily distinguishable from the non-deuterated form in analytical techniques like gas chromatography-mass spectrometry (GC/MS). This makes Benzo[a]pyrene-d12 an invaluable tool in research as an internal standard.

Q2: How is Benzo[a]pyrene-d12 used as an internal standard in PAH analysis?

A: When analyzing for Benzo[a]pyrene and other PAHs in complex samples like food or environmental matrices, researchers often add a known amount of Benzo[a]pyrene-d12 during the sample preparation stage [, , , ]. Because it behaves almost identically to Benzo[a]pyrene during extraction and analysis, any losses or variations in the recovery of Benzo[a]pyrene-d12 also reflect what happened to the target analyte, Benzo[a]pyrene. By comparing the signal intensity of Benzo[a]pyrene to that of Benzo[a]pyrene-d12, scientists can accurately quantify the amount of Benzo[a]pyrene present in the original sample, even if the extraction and analysis processes are not perfectly efficient.

Q3: Can you give specific examples of how Benzo[a]pyrene-d12 has been used in recent studies?

A: Certainly. In a study investigating the formation of nitrated PAHs from reactions with various radicals [], researchers used deuterated PAHs, including Benzo[a]pyrene-d12, to study the impact of deuterium substitution on the mutagenicity of the resulting products. This research demonstrated that the deuterium isotope effect could lead to an underestimation of the mutagenicity of novel nitro-PAHs. In another study focusing on the determination of Benzo[a]pyrene in camellia oil [], Benzo[a]pyrene-d12 was used as an internal standard for accurate quantification via GC/MS/MS. This study highlighted the importance of sensitive and accurate methods for detecting Benzo[a]pyrene in food products.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-hydroxypyrimidin-2-yl)carbamate](/img/structure/B107084.png)

![1,4-Ethanonaphthalene-6,9(4H)-dione, 1,4a,5,8a-tetrahydro-4,5,7,10-tetramethyl-5,10-bis[(methylthio)methyl]-](/img/structure/B107088.png)

![[(4bS,8aS)-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate](/img/structure/B107094.png)